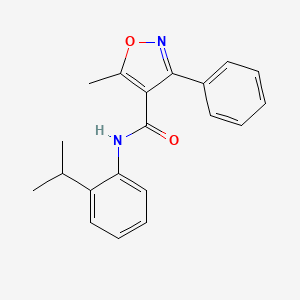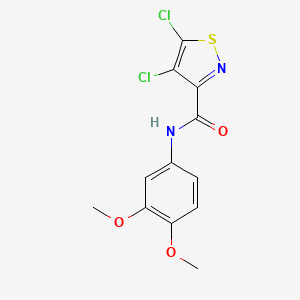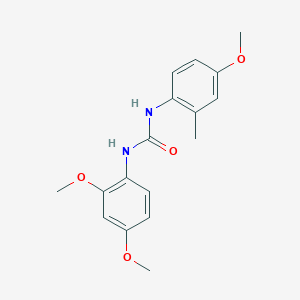
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-294002, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to selectively inhibit phosphoinositide 3-kinase (PI3K) activity. PI3K is a key signaling enzyme that plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival.
科学研究应用
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used to study the role of PI3K in insulin signaling, neurodegenerative diseases, and inflammation.
作用机制
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for downstream signaling. This inhibition leads to a decrease in Akt phosphorylation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to decrease glucose uptake and metabolism in adipocytes. In addition, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in various cell types.
实验室实验的优点和局限性
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, it is important to note that N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may have off-target effects and should be used at appropriate concentrations. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
未来方向
There are several future directions for the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One potential direction is the development of more potent and selective PI3K inhibitors for therapeutic use. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be used to study the role of PI3K in various disease models, such as neurodegenerative diseases and inflammation. Finally, the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
合成方法
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized by reacting 2-bromoacetophenone with isopropylmagnesium bromide, followed by the reaction of the resulting product with 3-phenyl-5-methylisoxazole-4-carboxylic acid. The final product is obtained by the reaction of the intermediate product with ammonium chloride.
属性
IUPAC Name |
5-methyl-3-phenyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)16-11-7-8-12-17(16)21-20(23)18-14(3)24-22-19(18)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPMMFWDOHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)



![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)